![molecular formula C15H14N4O2S B2413448 2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide CAS No. 1226429-67-9](/img/structure/B2413448.png)
2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide, also known as DMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized in various ways, and its mechanism of action has been studied extensively.
Scientific Research Applications
- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid serves as an intermediate in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell survival. PARP inhibitors have gained attention in cancer therapy due to their ability to sensitize cancer cells to DNA-damaging agents, making them promising candidates for targeted therapies .
- Researchers have explored derivatives of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid for their anticancer effects. These compounds exhibit potential activity against various cancer types, including prostate cancer. The design of isocorydine derivatives based on this scaffold has shown promise in preclinical studies .
- The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. While specific studies on this compound are limited, its structural features suggest potential therapeutic benefits in pain management and inflammation control .
- A series of related compounds, including 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , demonstrated cytotoxicity against human tumor cell lines. Notably, one compound exhibited potent effects against prostate cancer cells, highlighting its potential as an antitumor agent .
- Researchers continue to explore modifications of this scaffold to enhance its pharmacological properties. By fine-tuning the structure, scientists aim to develop more effective PARP inhibitors and other targeted therapies for cancer treatment .
- The compound’s unique structure makes it an interesting subject for chemical biology studies. Investigating its interactions with cellular targets and understanding its mechanism of action can provide valuable insights for drug development .
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Anticancer Research
Anti-Inflammatory and Analgesic Properties
Cytotoxicity and Antitumor Activity
Drug Design and Optimization
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The specific interactions would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2,4-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-13(22-9(2)17-8)15(21)16-7-12-10-5-3-4-6-11(10)14(20)19-18-12/h3-6H,7H2,1-2H3,(H,16,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYVZILEMZDFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-5-carboxamide |
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